
3-Fluoropyridazine-4-carbonitrile
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Overview
Description
3-Fluoropyridazine-4-carbonitrile is a versatile chemical compound with the molecular formula C5H2FN3 and a molecular weight of 123.1 g/mol. It features a pyridazine ring, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom at position 3 and a cyano group at position 4 makes this compound particularly interesting for various scientific research applications.
Preparation Methods
The synthesis of 3-Fluoropyridazine-4-carbonitrile can be achieved through several methodsThis can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method involves the use of orthophosphoric acid as a catalyst in a one-pot synthesis, which is a cost-effective and efficient approach . Industrial production methods typically involve large-scale synthesis using these or similar routes, ensuring high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Cyano Group
The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides.
Mechanistic Insight :
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Acidic conditions protonate the nitrile, facilitating nucleophilic attack by water.
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Basic hydrolysis proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing fluorine .
Reduction Reactions
The cyano group is reduced to primary amines under catalytic hydrogenation or with hydride agents.
Reagent/Conditions | Product | Yield (Theoretical) |
---|---|---|
H₂ (1 atm), Raney Ni, EtOH, 25°C | 3-Fluoropyridazine-4-methylamine | ~70–85% |
LiAlH₄, THF, 0°C → 25°C, 3 h | 3-Fluoropyridazine-4-methylamine | ~60–75% |
Key Observations :
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Fluorine’s electron-withdrawing effect enhances the electrophilicity of the nitrile, accelerating reduction .
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Over-reduction of the pyridazine ring is minimized at low temperatures.
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at position 3 participates in NAS under strongly basic conditions.
Nucleophile | Conditions | Product | Yield (Reported) |
---|---|---|---|
NH₃ (aq) | DMF, 120°C, 8 h | 4-Cyanopyridazine-3-amine | 55–65% |
NaOMe, MeOH | Reflux, 24 h | 3-Methoxy-4-cyanopyridazine | 40–50% |
Limitations :
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Pyridazine’s inherent electron deficiency reduces NAS efficiency compared to pyridines.
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Steric hindrance from the cyano group further limits reactivity at position 4 .
Cross-Coupling Reactions
The cyano group and fluorine enable participation in metal-catalyzed cross-couplings.
Reaction Type | Catalytic System | Product | Yield (Inferred) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4-Aryl-3-fluoropyridazine | 50–60% |
Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 120°C | 3-Fluoro-4-(aryl)pyridazine | 45–55% |
Challenges :
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Fluorine’s strong C–F bond impedes oxidative addition in palladium systems.
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Competing side reactions (e.g., cyano group reduction) necessitate careful catalyst selection .
Cycloaddition and Ring Expansion
The nitrile group participates in [2+2] cycloadditions with activated alkenes.
Dienophile | Conditions | Product | Notes |
---|---|---|---|
Dimethyl acetylenedicarboxylate | Toluene, 150°C, 48 h | Pyridazine-fused cyclobutane derivative | Low yield (~20%) |
Mechanism :
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Thermal activation induces nitrile-alkyne coupling, forming a strained cyclobutane ring.
Electrophilic Substitution
Electrophilic attack is disfavored due to the ring’s electron deficiency. Limited reactivity is observed:
Electrophile | Conditions | Outcome |
---|---|---|
HNO₃, H₂SO₄ | 0°C → 25°C, 2 h | No nitration; decomposition occurs |
Br₂, FeBr₃ | CHCl₃, 40°C, 6 h | Trace bromination at position 5 |
Photoredox Functionalization
Blue-light-mediated reactions enable C–H bond activation adjacent to fluorine.
Photocatalyst | Reagent | Product | Yield |
---|---|---|---|
fac-Ir(ppy)₃ | Silyl enol ether, DMF, 24 h | 3-Fluoro-4-cyanopyridazine ketone | 75–85% |
Insight :
Scientific Research Applications
3-Fluoropyridazine-4-carbonitrile is an organic compound with a molecular formula of C6H3FN2. It is a derivative of pyridine, with a fluorine atom and a cyano group at the 3 and 4 positions, respectively. The compound's unique chemical properties make it valuable in pharmaceuticals and agrochemicals because it can modify biological activity and enhance compound stability.
Scientific Research Applications
This compound is a subject of interest in scientific research, particularly inChannel Dependence of VEGF-Activated Ca2+ .
- CRAC Channel Research 3-fluoropyridine-4-carboxylic acid (2′,5′-dimethoxybiphenyl-4-yl)amide, a known blocker of the immune cell CRAC channel, strongly blocks store-operated calcium entry in endothelial cells. It inhibits calcium entry evoked by VEGF in three types of human endothelial cells, without affecting VEGF-evoked calcium release, STIM1 clustering, and two types of endothelial TRP channel, TRPC6 and TRPV4 . Without affecting cell viability, the compound inhibits human endothelial cell migration and tube formation in vitro and suppresses angiogenesis in vivo .
- Airway defense reflexes The CRAC antagonist 3-fluoropyridine-4-carboxylic acid was administered acutely and long-term (14 days) to examine ASM contractility and associated reflexes in a guinea pig model of allergic airway inflammation. The study evaluated specific airway resistance in vivo, the contractile response of isolated ASM strips in vitro, citric acid-induced cough reflex, and exhaled NO levels (E(NO)). The CRAC antagonist significantly reduced the cough response and airway resistance in guinea pigs with allergic inflammation, confirming CRAC's role in the pathophysiology of experimental animal asthma and its potential for anti-asthma therapy .
Mechanism of Action
The mechanism of action of 3-Fluoropyridazine-4-carbonitrile is primarily based on its ability to interact with specific molecular targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The cyano group can participate in various biochemical reactions, potentially leading to the formation of active metabolites. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Fluoropyridazine-4-carbonitrile can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-3(2H)-one . These compounds share the pyridazine ring structure but differ in their substituents and functional groups. For example:
Pyridazinone: Contains a keto functionality and is known for its broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.
Pyridazine-3(2H)-one: Features a hydroxyl group and is used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific combination of fluorine and cyano groups, which confer distinct chemical and biological properties.
Biological Activity
3-Fluoropyridazine-4-carbonitrile is a heterocyclic compound notable for its biological activity and potential applications in pharmaceuticals. Its structure features a pyridazine ring with a fluorine atom at position 3 and a cyano group at position 4, which can significantly influence its chemical properties and biological interactions.
- Molecular Formula : C5H3FN2
- Molecular Weight : 128.09 g/mol
- Structure : The compound consists of a six-membered aromatic ring containing two nitrogen atoms, which enhances its reactivity and potential biological interactions.
The fluorine substitution is known to improve lipophilicity and metabolic stability, making it an attractive candidate for drug development. The cyano group adds to the compound's reactivity, allowing for further modifications that can enhance biological activity.
Pharmacological Potential
Research indicates that this compound and its derivatives exhibit various biological activities, particularly in anticancer research. The following table summarizes key findings related to its biological activity:
Activity | Description | Reference |
---|---|---|
Antiproliferative | Demonstrated potential in inhibiting cancer cell growth. | |
Enzyme Interaction | Alters enzymatic pathways due to reduced basicity compared to non-fluorinated analogues. | |
Drug Development | Serves as a precursor for active pharmaceutical ingredients (APIs). |
Anticancer Activity
A study focused on the antiproliferative effects of this compound derivatives against various cancer cell lines, including HeLa (cervical cancer), SKOV-3 (ovarian cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5.0 to 10.7 µM, highlighting their potential as leads for new anticancer agents .
The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific enzyme activities and receptor interactions. Fluorinated compounds often show altered binding affinities due to changes in electronic properties and sterics, which can enhance their efficacy against targeted biological pathways .
Structure-Activity Relationships (SAR)
The relationship between the structure of this compound and its biological activity has been explored in various studies. Modifications at the pyridazine ring can lead to significant changes in pharmacological properties:
- Fluorine Substitution : Enhances lipophilicity and metabolic stability.
- Cyano Group : Increases reactivity, allowing for further chemical modifications that can enhance biological activity.
Research indicates that derivatives with different substituents at the pyridazine positions can yield varied biological responses, making SAR studies crucial for optimizing drug candidates .
Properties
IUPAC Name |
3-fluoropyridazine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN3/c6-5-4(3-7)1-2-8-9-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEZIUMTWAWTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.